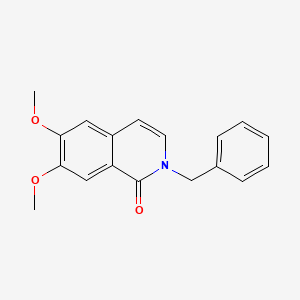
2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a benzyl group and two methoxy groups attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure scalability and environmental compliance.
化学反応の分析
Types of Reactions
2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
科学的研究の応用
2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying isoquinoline chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-Benzylisoquinoline
- 6,7-Dimethoxyisoquinoline
Uniqueness
2-Benzyl-6,7-dimethoxyisoquinolin-1(2H)-one is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for diverse research applications.
特性
CAS番号 |
64434-29-3 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC名 |
2-benzyl-6,7-dimethoxyisoquinolin-1-one |
InChI |
InChI=1S/C18H17NO3/c1-21-16-10-14-8-9-19(12-13-6-4-3-5-7-13)18(20)15(14)11-17(16)22-2/h3-11H,12H2,1-2H3 |
InChIキー |
OWHKKVBYCNKNSU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CN(C2=O)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


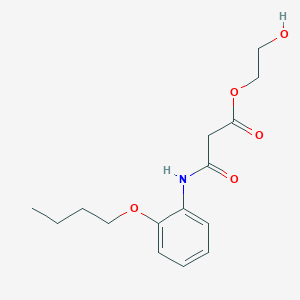
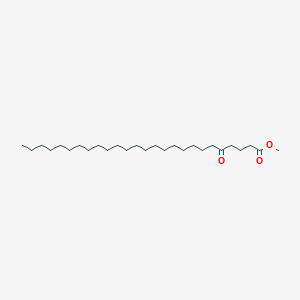
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
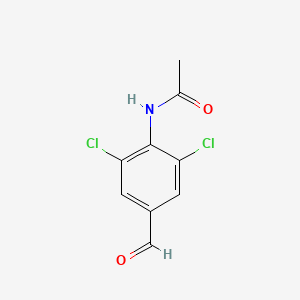
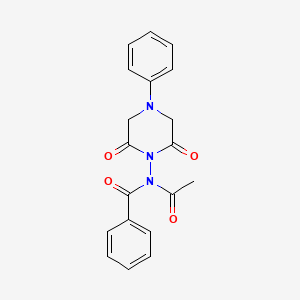

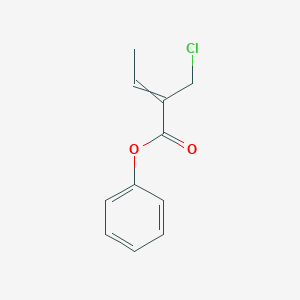

![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
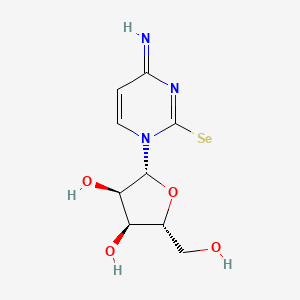
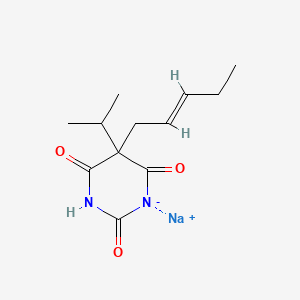

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
